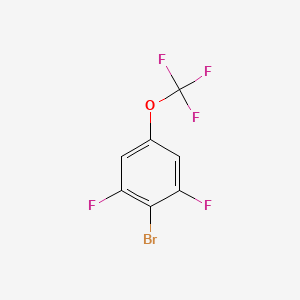
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
Vue d'ensemble
Description
“2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417568-00-3. Its molecular weight is 276.99 and its IUPAC name is 4-bromo-3,5-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for “2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene” is 1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoromethoxy substituents.
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Organofluorine Compounds
- The aryne route to 1- and 2-(trifluoromethoxy)naphthalenes is facilitated by the manipulation of 2-bromo-6-(trifluoromethoxy)phenyllithium, derived from bromo-(trifluoromethoxy)benzenes. This method enables the synthesis of diverse naphthalene derivatives through in situ interception with furan, leading to the production of trifluoromethoxy-naphthols and brominated derivatives with potential in various synthetic applications (Schlosser & Castagnetti, 2001).
Versatile Intermediates for New Organofluorine Compounds
- The study by Castagnetti and Schlosser (2001) demonstrates the utility of (trifluoromethoxy)phenyllithiums as key intermediates in the synthesis of ortho-substituted derivatives. Through halogen-metal interconversion, these intermediates provide access to a variety of new organofluorine compounds, showcasing the synthetic flexibility of halogenated trifluoromethoxy benzenes in organic chemistry (Castagnetti & Schlosser, 2001).
Organometallic Synthesis
- Porwisiak and Schlosser (1996) explored the use of 1-bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis. Their research highlights the compound's applicability in generating synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, underscoring the significance of bromo-trifluoromethyl benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Halogenation and Functionalization
- Herkes' work on the controlled chlorination and bromination of trifluoromethoxy and bis(trifluoromethoxy)benzene demonstrates the chemical stability and reactivity of such compounds towards halogenation, without hydrolysis of the -OCF3 group. This research provides valuable insights into the halogenation reactions of trifluoromethoxybenzenes, contributing to the development of new synthetic methodologies (Herkes, 1977).
Propriétés
IUPAC Name |
2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXSXJQGYMGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



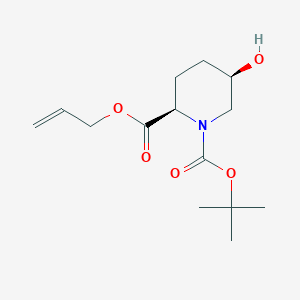
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)


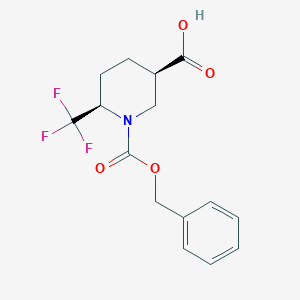
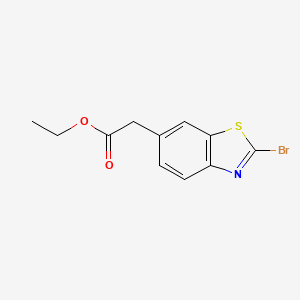
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

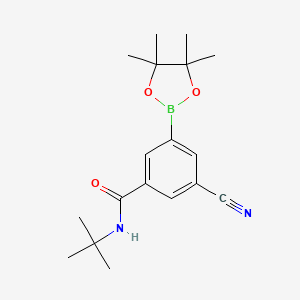
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
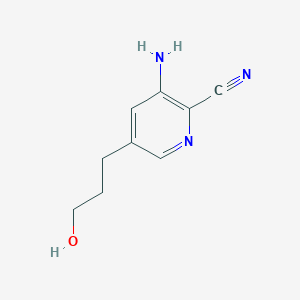
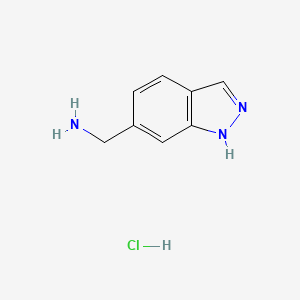
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)
